1-(6-Methylpyrazin-2-yl)azepane
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Overview
Description
“1-(6-Methylpyrazin-2-yl)azepane” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a stepwise conjugation of biologically active A-azepanobetulin and A-azepanouvaol with succinic anhydride and propargylamine, followed by a copper-catalyzed Mannich reaction, afforded new hybrid compounds containing an N-methylpiperazine fragment .Scientific Research Applications
Azepanium Ionic Liquids
Azepane has been utilized as a starting material to synthesize a new family of room temperature ionic liquids, offering potential in mitigating waste from the polyamide industry through useful transformations. These azepanium salts exhibit wide electrochemical windows, promising as safer alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).
Enantioselective Synthesis
In the realm of drug discovery, azepane derivatives have been highlighted for enantioselective synthesis. A method for the enantioselective α-C–H coupling of amines, including azepanes, was developed, offering a significant advancement in the synthesis of bioactive compounds with high enantioselectivity and exclusive regioselectivity (Jain et al., 2016).
Glycosidase Inhibitors
Azepane derivatives have been synthesized from d-(+)-glucurono-γ-lactone, showcasing potential as glycosidase inhibitors. This represents an efficient pathway towards the development of new therapeutic agents (Kalamkar et al., 2010).
Green Electrolytes for Supercapacitors
Research has also explored azepanium-based ionic liquids as green electrolytes for high-voltage supercapacitors. These studies demonstrate the potential of azepane derivatives in enhancing the performance and safety of energy storage devices (Pohlmann et al., 2015).
Pharmaceutical Significance
Azepane-based motifs have shown a variety of pharmacological properties, making them valuable in drug discovery for treating numerous diseases. Over 20 azepane-based drugs have been approved by the FDA, underscoring their importance in therapeutic applications (Zha et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1-(6-methylpyrazin-2-yl)azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10-8-12-9-11(13-10)14-6-4-2-3-5-7-14/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFKIRZWCYKROM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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